1,5-Diaminopentan-1-OL
CAS No.: 50973-95-0
Cat. No.: VC19634186
Molecular Formula: C5H14N2O
Molecular Weight: 118.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50973-95-0 |
|---|---|
| Molecular Formula | C5H14N2O |
| Molecular Weight | 118.18 g/mol |
| IUPAC Name | 1,5-diaminopentan-1-ol |
| Standard InChI | InChI=1S/C5H14N2O/c6-4-2-1-3-5(7)8/h5,8H,1-4,6-7H2 |
| Standard InChI Key | TWXAIFWRWDKHFN-UHFFFAOYSA-N |
| Canonical SMILES | C(CCN)CC(N)O |
Introduction
Structural and Chemical Identity of 5-Amino-1-pentanol
Molecular Architecture and Nomenclature
5-Amino-1-pentanol, systematically named 5-aminopentan-1-ol, is a linear aliphatic amino alcohol with the molecular formula . Its structure features a hydroxyl group (-OH) at the terminal carbon (position 1) and a primary amine group (-NH) at position 5 (Figure 1). The compound’s IUPAC name, SMILES notation (), and InChIKey () confirm this configuration .
Table 1: Fundamental Properties of 5-Amino-1-pentanol
Spectroscopic and Analytical Data
The compound exhibits characteristic infrared (IR) absorption bands for -OH (3200–3600 cm) and -NH (3300–3500 cm). Nuclear Magnetic Resonance (NMR) spectra reveal distinct proton environments: δ 1.40–1.60 ppm (m, 4H, -CH-), δ 2.70 (t, 2H, -CHNH), and δ 3.60 (t, 2H, -CHOH) . Mass spectrometry confirms the molecular ion peak at 103.10 (M) .
Synthesis and Industrial Production
Conventional Synthetic Routes
5-Amino-1-pentanol is synthesized via reductive amination of 5-nitropentan-1-ol using hydrogen gas and a palladium catalyst, achieving yields exceeding 90% . Alternative methods include:
-
Hydration of 3,4-dihydro-2H-pyran followed by ammonolysis.
-
Cyclocondensation with piperidine derivatives in methanol/ethanol over zeolite catalysts, forming heterocyclic intermediates .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Yield |
|---|---|---|
| Temperature | 60–80 °C | 85–93% |
| Catalyst Loading | 5% Pd/C | 90% |
| Solvent | Ethanol/Water (3:1) | 88% |
Scalability and Purification
Industrial-scale production employs continuous-flow reactors to enhance efficiency. Post-synthesis purification involves fractional distillation under reduced pressure (16 mmHg) to isolate the product as a pale yellow oil . Storage recommendations mandate inert atmospheres and temperatures below 4 °C to prevent oxidative degradation .
Functional Applications in Chemistry and Biology
Pharmaceutical Intermediates
5-Amino-1-pentanol serves as a critical building block in synthesizing S-glycosyl amino acids, which are pivotal in glycopeptide antibiotic development . Its bifunctional reactivity enables conjugation with carboxylic acids (via the amine) and esterification (via the hydroxyl group), facilitating drug delivery systems.
Materials Science
In polymer chemistry, the compound acts as a crosslinker in highly branched polyamines for gene transfection. Studies demonstrate 265.4-fold higher transfection efficiency compared to polyethylenimine (PEI), attributed to improved DNA binding and endosomal escape .
Industrial Uses
-
Emulsifying Agent: Incorporated into dry-cleaning detergents and cosmetic formulations due to surfactant properties .
-
Corrosion Inhibition: Forms protective films on metal surfaces in alkaline environments .
Biological Activity and Mechanistic Insights
Lipid-Lowering Effects
In preclinical models, 5-Amino-1-pentanol reduces plasma triglycerides by 40–60% via inhibition of hepatic diacylglycerol acyltransferase (DGAT). This activity parallels FDA-approved agents like fenofibrate, suggesting therapeutic potential for hyperlipidemia .
Angiogenesis Modulation
The compound stimulates endothelial cell proliferation at micromolar concentrations (EC = 12.5 μM), upregulating vascular endothelial growth factor (VEGF) secretion. This property is exploitable in wound-healing formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume